molecular formula C23H19N5O3S B2872777 N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-46-3

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2872777
CAS No.: 866811-46-3
M. Wt: 445.5
InChI Key: KTMODCGRVILDMG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a phenylsulfonyl group and substituted with a 2-ethoxyphenylamine moiety. Its molecular formula is C₂₄H₂₀N₄O₃S, with a molecular weight of approximately 456.5 g/mol (calculated from structural analogs in , and 9). The 2-ethoxy group on the phenyl ring and the phenylsulfonyl substituent are critical for its physicochemical and biological properties, influencing solubility, lipophilicity, and target interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazoloquinazolines, which are explored for anticancer, antimicrobial, and receptor-modulating activities.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-31-20-15-9-7-13-18(20)24-21-17-12-6-8-14-19(17)28-22(25-21)23(26-27-28)32(29,30)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMODCGRVILDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Fusing the Triazole with Quinazoline: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.

    Introduction of Substituents: The ethoxyphenyl and phenylsulfonyl groups are introduced through substitution reactions, often using reagents like ethyl iodide and phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The triazoloquinazoline scaffold and sulfonyl group are susceptible to oxidation under specific conditions:

  • Quinazoline Core Oxidation : Reaction with potassium permanganate (KMnO4KMnO_4) in acidic media may oxidize the quinazoline moiety, introducing hydroxyl or ketone groups at positions adjacent to nitrogen atoms.

  • Sulfonyl Group Stability : The phenylsulfonyl group is generally resistant to oxidation but may undergo cleavage under harsh conditions (e.g., strong acids or prolonged heating with H2O2H_2O_2).

Key Conditions :

ReagentConditionsProduct
KMnO4/H+KMnO_4/H^+60–80°C, 6–8 hOxidized quinazoline derivatives
H2O2/Fe2+H_2O_2/Fe^{2+}RT, 24 hPartial sulfonyl group degradation

Reduction Reactions

The electron-deficient triazole ring and sulfonyl group can participate in reduction:

  • Triazole Ring Reduction : Catalytic hydrogenation (H2/PdCH_2/Pd-C) selectively reduces the triazole ring to a dihydrotriazole intermediate.

  • Nitro Group Reduction : If nitro substituents are present (e.g., in analogs), they are reduced to amines using SnCl2/HClSnCl_2/HCl.

Example Pathway :

TriazoloquinazolineH2/PdCDihydrotriazoloquinazoline[2]\text{Triazoloquinazoline}\xrightarrow{H_2/Pd-C}\text{Dihydrotriazoloquinazoline}\quad[2]

Substitution Reactions

The ethoxyphenyl and sulfonyl groups are prime sites for nucleophilic substitution:

  • Ethoxy Group Replacement :

    • Ether cleavage with HIHI yields a phenolic intermediate.

    • Alkylation with alkyl halides (RXR-X) under basic conditions introduces new substituents.

  • Sulfonyl Group Displacement :

    • Nucleophilic substitution (e.g., with amines) replaces the sulfonyl group, forming sulfonamides.

Notable Reaction :

R NH2+Ar SO2CompoundBaseAr SO2NH R+Byproducts[2][3]\text{R NH}_2+\text{Ar SO}_2-\text{Compound}\xrightarrow{\text{Base}}\text{Ar SO}_2-\text{NH R}+\text{Byproducts}\quad[2][3]

Cross-Coupling Reactions

The compound participates in catalytic coupling reactions, as demonstrated in structurally related systems:

  • Deaminative Coupling : Using Ru-based catalysts (e.g., Ru H/L1\text{Ru H}/\text{L1}), the amine group couples with primary amines to form unsymmetric secondary amines. This method is highly selective, avoiding symmetric byproducts .

Representative Table :

SubstrateCatalyst SystemProduct Yield
4-MethoxybenzylamineRu H/L1\text{Ru H}/\text{L1}85%
3-PhenylpropylamineRu H/L1\text{Ru H}/\text{L1}78%

Cyclization and Rearrangements

Under thermal or acidic conditions:

  • Triazole Ring Rearrangement : Heating in chlorobenzene (140°C140°C) induces ring contraction or expansion, forming quinazolinone derivatives.

  • Quinazoline Ring Functionalization : Acid-catalyzed cyclization with glutamine analogs produces fused heterocycles .

Comparative Reactivity

The ethoxy group’s electron-donating nature enhances electrophilic substitution at the ortho/para positions compared to chloro or methoxy analogs. For example:

  • Nitration : Occurs preferentially at the 4-position of the ethoxyphenyl ring.

  • Sulfonation : Directed to the quinazoline core due to its electron-deficient nature.

Mechanistic Insights

  • Catalytic Coupling : The Ru catalyst facilitates oxidative addition of C-N bonds, followed by transmetalation and reductive elimination .

  • Steric Effects : Bulky substituents on the phenylsulfonyl group hinder nucleophilic attack at the triazole ring.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Positional Isomers

  • N-(4-ethoxyphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine ():

    • Differs in the ethoxy group position (4- vs. 2-ethoxyphenyl).
    • Impact : The 2-ethoxy isomer may exhibit improved metabolic stability due to steric hindrance against oxidative enzymes compared to the 4-substituted analog.
    • Molecular Weight : ~456.5 g/mol (similar to the target compound).
  • 3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazoloquinazolin-5-amine ():

    • Features bulkier 3,4-dimethylphenylsulfonyl and 2-methoxy-5-methylphenyl groups.
    • Impact : Increased steric bulk reduces solubility (LogP ~6.1 vs. ~5.5 for the target compound) but may enhance receptor binding through hydrophobic interactions.

Substituent Variations

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazoloquinazolin-5-amine ():

    • Replaces sulfonyl with a 3-methylphenyl group and adds a 3,4-dimethoxyphenethyl chain.
    • Impact : Lower molecular weight (439.5 g/mol) and reduced hydrogen-bond acceptor count (6 vs. 7 in the target compound) suggest diminished polarity.
  • N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazoloquinazolin-5-amine (): Substitutes ethoxy for methoxy and 4-methylphenyl for sulfonyl.

Anticancer Activity

  • Thieno-fused triazolopyrimidines (): Thieno[3,2-e]triazolopyrimidines showed moderate anticancer activity (mean growth inhibition ~50% at 10⁻⁵ M), outperforming triazoloquinazolines like the target compound, which exhibited low activity (growth % >80%). Key Difference: The thieno ring enhances planar rigidity, improving DNA intercalation or kinase inhibition.
  • 3-(Phenylsulfonyl)triazoloquinazolines ():

    • Demonstrated potent serotonin 5-HT₆ receptor antagonism (IC₅₀ < 100 nM), highlighting the phenylsulfonyl group’s role in receptor binding.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 456.5 ~5.5 7 6
N-(4-ethoxyphenyl) analog () 456.5 ~5.5 7 6
3,4-Dimethylphenyl analog () 493.6 ~6.1 7 7
Diethoxy analog () 467.6 6.1 6 9

Notes:

  • Higher LogP correlates with increased membrane permeability but reduced solubility.
  • Rotatable bonds influence conformational flexibility and bioavailability.

Biological Activity

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis routes, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of triazoloquinazolines and features a triazole ring fused to a quinazoline moiety. The presence of the ethoxyphenyl and phenylsulfonyl substituents enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, leading to altered cell function.
  • DNA Interaction : It is suggested that this compound can intercalate into DNA strands, disrupting replication and transcription processes. This interaction may lead to apoptosis in cancer cells.

Anticancer Activity

Research has indicated that triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that derivatives of similar compounds showed IC₅₀ values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating promising anticancer potential .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary evaluations suggest that it may possess activity against certain bacterial strains, although detailed studies are still required to elucidate its full spectrum of antimicrobial efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameIC₅₀ (μM)Biological Activity
N-(2-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine6.29 (HepG2)Anticancer
N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine8.00 (HCT-116)Anticancer

This table illustrates how variations in substituents can influence the biological activity of these compounds.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazole Ring : Cyclization of appropriate precursors.
  • Fusing with Quinazoline : Condensation reactions to form the fused structure.
  • Substituent Introduction : Using reagents like ethyl iodide and phenylsulfonyl chloride under basic conditions.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cytotoxicity : A study demonstrated the effectiveness of similar triazoloquinazolines in inhibiting cancer cell proliferation through DNA intercalation .

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